![molecular formula C23H27BrClNO4 B14112527 Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)
Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromophenyl group, and a chloro-substituted benzoazepine ring system. The presence of multiple functional groups makes it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
The synthesis of tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate depends on its interaction with molecular targets. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence biological pathways and lead to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate include:
Tert-butyl 1-(2-bromophenyl)-6-fluoro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate: This compound has a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
Tert-butyl 1-(2-bromophenyl)-6-methyl-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H27BrClNO4 |
|---|---|
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
tert-butyl 5-(2-bromophenyl)-9-chloro-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C23H27BrClNO4/c1-23(2,3)30-22(27)26-11-10-15-16(12-19(28-4)21(29-5)20(15)25)17(13-26)14-8-6-7-9-18(14)24/h6-9,12,17H,10-11,13H2,1-5H3 |
InChI-Schlüssel |
ZQUJKMMLJFUAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3Br)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine](/img/structure/B14112451.png)
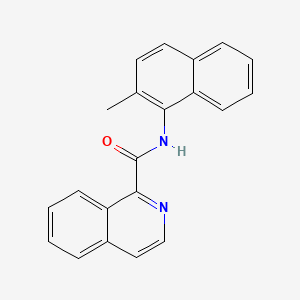
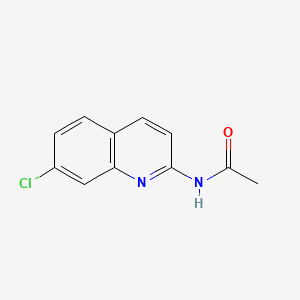
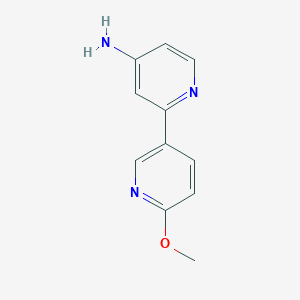
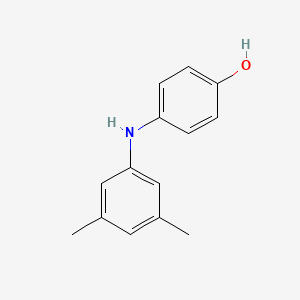
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)

![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)
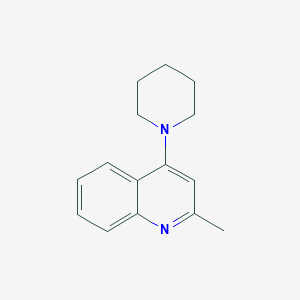
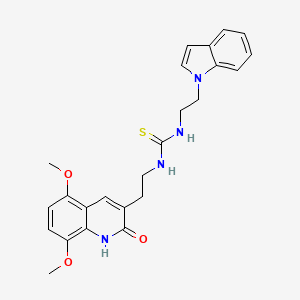
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112518.png)

